6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H8N2O3. It is characterized by a fused ring system consisting of a pyrazole and an oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid typically involves multiple steps starting from commercially available pyrazoles. One common synthetic route includes the following steps :
Formation of Pyrazole-5-aldehydes: This step involves the regioselective construction of pyrazole-5-aldehydes using a protected hydroxyethyl group on N1.
Deprotection and Reduction: The protected hydroxyethyl group is deprotected, followed by reduction to generate fused heterocyclic scaffolds.
Cyclization: The intermediate pyrazole lactols undergo cyclization to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid has several scientific research applications, including :
Medicinal Chemistry: This compound is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced stability and reactivity.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid include:
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
- Dialkyl 6-(pyrimidin-2-ylthio)-4-thioxo-5,6-dihydro-4H-1,3-oxazine-5,6-dicarboxylates
Uniqueness
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)6-3-5-4-12-2-1-9(5)8-6/h3H,1-2,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHQXLDAEVRNIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=NN21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677817 |
Source
|
Record name | 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219694-53-7 |
Source
|
Record name | 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.